molecular formula C14H15ClN4O B2507260 3-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide CAS No. 1170600-16-4

3-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide

Cat. No.: B2507260
CAS No.: 1170600-16-4
M. Wt: 290.75
InChI Key: YHBXZVKNKVOZNR-UHFFFAOYSA-N
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Description

3-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide is a complex organic compound that features a benzamide core substituted with a 3-chloro group and a 6-methylpyridazin-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 3-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a 6-methylpyridazin-3-yl moiety makes it a versatile compound for various applications in scientific research .

Properties

IUPAC Name

3-chloro-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O/c1-10-5-6-13(19-18-10)16-7-8-17-14(20)11-3-2-4-12(15)9-11/h2-6,9H,7-8H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBXZVKNKVOZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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